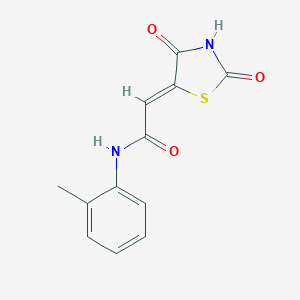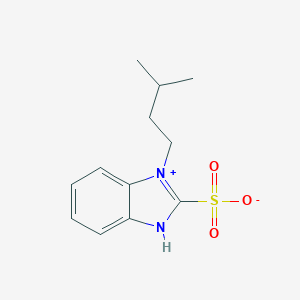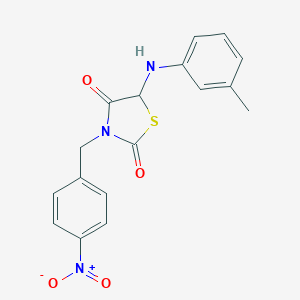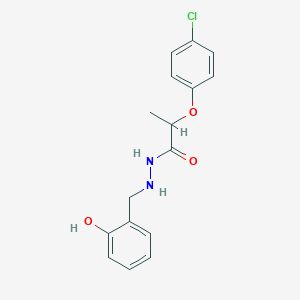![molecular formula C17H16ClNO3 B352987 3-(3-(4-chlorophenoxy)propyl)-5-methylbenzo[d]oxazol-2(3H)-one CAS No. 638142-26-4](/img/structure/B352987.png)
3-(3-(4-chlorophenoxy)propyl)-5-methylbenzo[d]oxazol-2(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-(4-chlorophenoxy)propyl)-5-methylbenzo[d]oxazol-2(3H)-one, also known as GSK-3 inhibitor, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound has been shown to have a wide range of effects on various biochemical and physiological processes, making it a promising candidate for future research.
Mecanismo De Acción
3-(3-(4-chlorophenoxy)propyl)-5-methylbenzo[d]oxazol-2(3H)-one inhibitor works by inhibiting the activity of glycogen synthase kinase-3 (this compound), an enzyme that plays a key role in various biochemical and physiological processes. This compound inhibitor has been shown to have a wide range of effects on various cellular processes, including:
1. Regulation of gene expression: this compound inhibitor has been shown to regulate the expression of various genes involved in cell growth, differentiation, and survival.
2. Regulation of protein synthesis: this compound inhibitor has been shown to regulate the synthesis of various proteins involved in cellular processes such as apoptosis and autophagy.
3. Regulation of cellular metabolism: this compound inhibitor has been shown to regulate cellular metabolism by modulating the activity of various metabolic enzymes.
Biochemical and Physiological Effects:
This compound inhibitor has been shown to have a wide range of biochemical and physiological effects, including:
1. Neuroprotection: this compound inhibitor has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
2. Anti-cancer properties: this compound inhibitor has been shown to have anti-cancer properties and may be useful in the treatment of various types of cancer.
3. Improved insulin sensitivity: this compound inhibitor has been shown to improve insulin sensitivity and may be useful in the treatment of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-(3-(4-chlorophenoxy)propyl)-5-methylbenzo[d]oxazol-2(3H)-one inhibitor in lab experiments include:
1. Wide range of effects: this compound inhibitor has been shown to have a wide range of effects on various biochemical and physiological processes, making it a useful tool for studying these processes.
2. Specificity: this compound inhibitor is a highly specific inhibitor of this compound, making it a useful tool for studying the role of this enzyme in various cellular processes.
The limitations of using this compound inhibitor in lab experiments include:
1. Potency: this compound inhibitor is a potent inhibitor of this compound, which may make it difficult to study the effects of partial inhibition of this enzyme.
2. Off-target effects: this compound inhibitor may have off-target effects on other enzymes or cellular processes, which may complicate the interpretation of experimental results.
Direcciones Futuras
There are several potential future directions for research on 3-(3-(4-chlorophenoxy)propyl)-5-methylbenzo[d]oxazol-2(3H)-one inhibitor, including:
1. Development of more potent and selective inhibitors: There is a need for the development of more potent and selective inhibitors of this compound that can be used to study the role of this enzyme in various cellular processes.
2. Clinical trials: There is a need for clinical trials to evaluate the safety and efficacy of this compound inhibitor in the treatment of various diseases.
3. Mechanistic studies: Further mechanistic studies are needed to better understand the role of this compound in various cellular processes and the effects of this compound inhibition on these processes.
In conclusion, this compound, also known as this compound inhibitor, is a promising compound that has been extensively studied for its potential therapeutic applications. This compound has a wide range of effects on various biochemical and physiological processes, making it a useful tool for studying these processes. Further research is needed to better understand the role of this compound in various cellular processes and the potential therapeutic applications of this compound inhibitor.
Métodos De Síntesis
The synthesis of 3-(3-(4-chlorophenoxy)propyl)-5-methylbenzo[d]oxazol-2(3H)-one involves several steps, including the reaction of 4-chlorophenol with propylene oxide to form 4-(3-chloropropoxy)phenol. This intermediate is then reacted with 5-methyl-2-aminophenol to form the final product. The synthesis of this compound has been extensively studied, and several modifications have been made to improve the yield and purity of the final product.
Aplicaciones Científicas De Investigación
3-(3-(4-chlorophenoxy)propyl)-5-methylbenzo[d]oxazol-2(3H)-one inhibitor has been extensively studied for its potential therapeutic applications. This compound has been shown to have a wide range of effects on various biochemical and physiological processes, making it a promising candidate for future research. Some of the potential applications of this compound inhibitor include:
1. Treatment of neurodegenerative diseases: this compound inhibitor has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
2. Treatment of cancer: this compound inhibitor has been shown to have anti-cancer properties and may be useful in the treatment of various types of cancer.
3. Treatment of diabetes: this compound inhibitor has been shown to improve insulin sensitivity and may be useful in the treatment of diabetes.
Propiedades
IUPAC Name |
3-[3-(4-chlorophenoxy)propyl]-5-methyl-1,3-benzoxazol-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO3/c1-12-3-8-16-15(11-12)19(17(20)22-16)9-2-10-21-14-6-4-13(18)5-7-14/h3-8,11H,2,9-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KENQBJUVLYHCLK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=O)N2CCCOC3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1-(2,4-dichlorobenzyl)-1H-benzimidazol-2-yl]methanol](/img/structure/B352914.png)


![5-[(4-Methylphenyl)amino]-3-[(4-nitrophenyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B352917.png)
![3-[(5Z)-5-[(2-hydroxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B352918.png)
![Methyl 3-({5-[(4-methylphenyl)amino]-2,4-dioxo-1,3-thiazolidin-3-yl}methyl)benzoate](/img/structure/B352919.png)
![Methyl 3-({5-[(4-chlorophenyl)amino]-2,4-dioxo-1,3-thiazolidin-3-yl}methyl)benzoate](/img/structure/B352921.png)
![3-[(5-{2-Nitrobenzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoic acid](/img/structure/B352922.png)
![Methyl 3-({5-[(4-bromophenyl)amino]-2,4-dioxo-1,3-thiazolidin-3-yl}methyl)benzoate](/img/structure/B352923.png)
![Methyl 3-({5-[(4-ethoxyphenyl)amino]-2,4-dioxo-1,3-thiazolidin-3-yl}methyl)benzoate](/img/structure/B352925.png)
![Methyl 2-indolo[3,2-b]quinoxalin-6-ylacetate](/img/structure/B352936.png)

![2-{(2E)-2-[(4-hydroxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}-N-phenylacetamide](/img/structure/B352946.png)